molecular formula C15H15ClFNO B2891200 4-Chloro-2-({[1-(4-fluorophenyl)ethyl]amino}methyl)phenol CAS No. 1042541-61-6

4-Chloro-2-({[1-(4-fluorophenyl)ethyl]amino}methyl)phenol

Cat. No.: B2891200
CAS No.: 1042541-61-6
M. Wt: 279.74
InChI Key: PIHGYVRGQHZVKF-UHFFFAOYSA-N
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Description

“4-Chloro-2-({[1-(4-fluorophenyl)ethyl]amino}methyl)phenol” is a biochemical compound with the molecular formula C15H15ClFNO and a molecular weight of 279.74 . It is used for proteomics research .


Synthesis Analysis

The compound can be synthesized in a methanolic medium . The Schiff base was derived from the condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline at room temperature . The yield of the synthesis was reported to be 73.91% .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a central phenol group with a chlorine atom at the 4th position and a complex group at the 2nd position. This complex group contains a fluorophenyl group and an ethylamino group .


Chemical Reactions Analysis

The compound has been used to form complexes with various metal ions such as Mn (II), Co (II), Ni (II), Cu (II), and Zn (II) . The “O” and “N” donor atoms of the Schiff base ligand participated in coordination with the metal (II) ions .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 279.74 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the retrieved papers.

Scientific Research Applications

  • Antimicrobial and Antidiabetic Activities : A study on 4-aminophenol derivatives, including compounds structurally similar to 4-Chloro-2-({[1-(4-fluorophenyl)ethyl]amino}methyl)phenol, found these compounds to exhibit broad-spectrum antimicrobial activity against various bacteria and fungi. They also demonstrated significant inhibitory activities against enzymes related to diabetes, suggesting potential antidiabetic properties (Rafique et al., 2022).

  • Fluorescence Detection Applications : Another research focused on a derivative of this compound, used in developing a fluorescent method for detecting cysteine over other amino acids. This work highlights the potential use of such compounds in biochemical detection and analytical chemistry (Liu et al., 2015).

  • Synthesis and Characterization of Metal Complexes : Research into the synthesis and characterization of metal complexes with a compound related to this compound was conducted, exploring its potential applications in the field of inorganic chemistry. This study also included antibacterial and antifungal screenings of these complexes (Pawar et al., 2016).

  • Development of Chemosensors : A study on 4-methyl-2,6-diformylphenol, a compound structurally related to the chemical , investigated its use in developing chemosensors. These chemosensors could detect various analytes, suggesting potential applications in environmental monitoring and analytical chemistry (Roy, 2021).

  • Antibacterial Agents Synthesis : Research involving the synthesis of new molecules with fluorine-containing phenyl groups, similar to this compound, demonstrated these compounds' potential as antibacterial agents. This study indicates possible applications in pharmaceuticals and medicinal chemistry (Holla et al., 2003).

  • Gastrokinetic Agent Development : A study on benzamides, including compounds structurally related to this compound, explored their potential as gastrokinetic agents. This research offers insights into the development of new drugs for gastrointestinal disorders (Kato et al., 1991).

Properties

IUPAC Name

4-chloro-2-[[1-(4-fluorophenyl)ethylamino]methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClFNO/c1-10(11-2-5-14(17)6-3-11)18-9-12-8-13(16)4-7-15(12)19/h2-8,10,18-19H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIHGYVRGQHZVKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)F)NCC2=C(C=CC(=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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